molecular formula C17H17N7O3 B5437350 5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

Cat. No.: B5437350
M. Wt: 367.4 g/mol
InChI Key: MPJDQSBARCBTKE-KPKJPENVSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step reactions. One common method involves the nucleophilic attack of hydrazine on a carbonyl compound to form hydrazones, which then undergo cyclization to produce the pyrazole ring . The reaction conditions often require acidic or basic media to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted pyrazoles, aminopyrazoles, and hydroxypyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of anti-inflammatory, anti-cancer, and antimicrobial agents .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,6-dichloro-4-trifluoromethyl)phenyl)-4-(3-ethoxyphenyl)-3-methyl thiopyrazole
  • 5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole

Uniqueness

Compared to similar compounds, 5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a valuable scaffold in drug discovery and material science.

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O3/c1-22(2)14-4-3-11(8-15(14)24(26)27)7-12(9-18)16-13(10-19)17(20)23(21-16)5-6-25/h3-4,7-8,25H,5-6,20H2,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJDQSBARCBTKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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